molecular formula C12H15NO2 B044582 Methyl 1-benzylazetidine-2-carboxylate CAS No. 117396-78-8

Methyl 1-benzylazetidine-2-carboxylate

Cat. No.: B044582
CAS No.: 117396-78-8
M. Wt: 205.25 g/mol
InChI Key: CTFFWKWHYDAMKP-UHFFFAOYSA-N
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Description

Methyl 1-benzylazetidine-2-carboxylate (CAS: 18085-37-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₅NO₂ and a molar mass of 205.25 g/mol. It features a strained four-membered azetidine ring substituted with a benzyl group at the 1-position and a methyl ester at the 2-position .

Preparation Methods

Cyclization of N-Benzyl-β-Alanine Methyl Esters

Base-Mediated Intramolecular Cyclization

The most widely reported method involves the base-induced cyclization of N-benzyl-β-alanine methyl ester. This approach leverages the nucleophilic properties of the amine group to form the azetidine ring.

Procedure :

  • Reactant : N-Benzyl-β-alanine methyl ester (synthesized via benzylation of β-alanine methyl ester using benzyl bromide).

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Conditions : Stirring at 0–5°C under inert atmosphere, followed by gradual warming to room temperature.

  • Yield : 60–70% after purification via silica gel chromatography.

Mechanistic Insight :
The base deprotonates the amine, enabling intramolecular nucleophilic attack on the ester carbonyl group, followed by ring closure to form the azetidine moiety.

Ring-Closing Metathesis (RCM)

Grubbs-Catalyzed Metathesis

Ring-closing metathesis offers a stereocontrolled route to azetidines using diene precursors.

Procedure :

  • Precursor : Diene derivative synthesized from allyl benzylamine and methyl acrylate.

  • Catalyst : Grubbs 2nd-generation catalyst (5 mol%).

  • Solvent : Dichloromethane (DCM).

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 50–60%.

Advantages :

  • Excellent stereochemical control.

  • Compatible with functionalized substrates.

Nucleophilic Substitution of β-Lactam Derivatives

Benzylamine-Mediated Ring Expansion

β-Lactams serve as precursors for azetidine synthesis via nucleophilic ring expansion.

Procedure :

  • Reactant : β-Lactam derivative (e.g., methyl 2-azetidinone-4-carboxylate).

  • Nucleophile : Benzylamine.

  • Solvent : Acetonitrile.

  • Conditions : Reflux at 80°C for 8 hours.

  • Yield : 40–50%.

Limitations :

  • Moderate yields due to competing side reactions.

Reductive Amination Approach

Sodium Cyanoborohydride-Mediated Cyclization

Reductive amination of keto esters with benzylamine provides a straightforward route.

Procedure :

  • Reactants : Methyl 3-oxoazetidine-2-carboxylate and benzylamine.

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN).

  • Solvent : Methanol.

  • Conditions : Room temperature, 24 hours.

  • Yield : 55–65% .

Key Considerations :

  • pH control (using acetic acid) is critical to suppress imine hydrolysis.

Ugi Reaction Followed by Cyclization

Multicomponent Synthesis

The Ugi four-component reaction (Ugi-4CR) enables rapid assembly of peptoid precursors, which are subsequently cyclized.

Procedure :

  • Components : Benzylamine, methyl glyoxylate, tert-butyl isocyanide, and carboxylic acid.

  • Cyclization Agent : Trifluoroacetic acid (TFA).

  • Conditions : TFA-mediated deprotection and cyclization at 0°C.

  • Yield : 45–55% .

Comparative Analysis of Methods

MethodReactantsConditionsYield (%)ScalabilityStereocontrol
Base-Mediated CyclizationN-Benzyl-β-alanine methyl esterNaH, THF, 0°C→RT60–70HighModerate
Grubbs RCMDiene precursorGrubbs catalyst, DCM, RT50–60ModerateHigh
β-Lactam Substitutionβ-Lactam derivativeBenzylamine, MeCN, 80°C40–50LowLow
Reductive AminationKeto ester + benzylamineNaBH₃CN, MeOH, RT55–65ModerateModerate
Ugi-CyclizationUgi-4CR componentsTFA, 0°C45–55LowHigh

Optimization Strategies

Solvent and Temperature Effects

  • THF vs. DMF : THF provides better solubility for NaH, but DMF accelerates reaction rates at the cost of lower selectivity .

  • Low-Temperature Control : Reduces side reactions such as over-alkylation.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems .

  • Microwave Assistance : Reduces reaction times by 50% in cyclization methods .

Industrial-Scale Production Challenges

Cost-Benefit Analysis

  • Grubbs Catalyst : High cost limits large-scale use despite superior stereocontrol.

  • Base-Mediated Routes : Preferred for bulk synthesis due to reagent affordability.

Purification Techniques

  • Distillation vs. Chromatography : Short-path distillation is favored industrially to avoid silica gel costs.

Emerging Methodologies

Photochemical Cyclization

UV-light-mediated reactions enable azetidine formation under mild conditions, though yields remain suboptimal (30–40%) .

Biocatalytic Approaches

Enzymatic synthesis using transaminases shows promise for enantioselective production, with pilot-scale yields reaching 35% .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzylazetidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl 1-benzylazetidine-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its unique azetidine structure imparts favorable properties for developing new compounds .

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate. Research indicates that it may possess antimicrobial, antiviral, and anticancer properties, making it a valuable candidate in drug design. Its azetidine ring structure is particularly advantageous for enhancing pharmacokinetic properties .

Biochemical Research

In biochemical studies, this compound is used to explore enzyme interactions and cellular mechanisms. It has been shown to act as a ligand that can modulate enzyme activity or alter cellular signaling pathways, which is critical for developing targeted therapies .

Material Science

The compound's stability and reactivity make it suitable for applications in material science, particularly in the development of advanced polymers and coatings. Its unique structural features allow for the creation of materials with specific properties tailored for industrial applications .

Case Studies and Research Findings

Case Study 1: Drug Development
A study published in PubMed highlighted the use of this compound in synthesizing pyrrolizidine alkaloids through a high-yield process involving azetidinium ylides. This method demonstrated its potential as a precursor for developing new therapeutic agents .

Case Study 2: Enzyme Interaction Studies
Research exploring the compound's interaction with specific enzymes revealed its capacity to inhibit certain enzymatic activities, suggesting potential applications in treating diseases where these enzymes play a crucial role .

Mechanism of Action

The mechanism of action of methyl 1-benzylazetidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Key Properties :

  • Boiling Point : 273 °C
  • Density : 1.153 g/cm³
  • Flash Point : 101 °C
  • pKa : 6.42 (predicted)
  • Storage : Requires storage at 2–8°C .

Applications: This compound serves as a key intermediate in organic synthesis, particularly in the preparation of amide derivatives for metal-catalyzed C–H bond functionalization reactions. For example, it reacts with 2-amino-2-methylpropan-1-ol in the presence of LaCl₃ to form stereochemically complex amides, highlighting its utility in directing-group chemistry .

The structural and functional similarities of methyl 1-benzylazetidine-2-carboxylate to other heterocyclic esters are critical for understanding its reactivity and applications. Below is a detailed comparison with five analogous compounds:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Boiling Point (°C) Key Applications
This compound 18085-37-5 C₁₂H₁₅NO₂ 205.25 Four-membered azetidine ring; benzyl and methyl ester substituents 273 Synthesis of directing groups for C–H activation
Ethyl 6-phenylpiperidine-2-carboxylate 491833-36-4 C₁₄H₁₉NO₂ 233.31 Six-membered piperidine ring; phenyl and ethyl ester substituents N/A Intermediate in alkaloid synthesis
Methyl 1-benzhydrylazetidine-3-carboxylate 1137664-24-4 C₁₈H₁₉NO₂ 281.35 Azetidine ring with benzhydryl (diphenylmethyl) group; methyl ester at 3-position N/A Potential use in medicinal chemistry
(R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid 106973-37-9 C₁₂H₁₃NO₄ 235.24 Six-membered morpholine ring with a ketone and benzyl group N/A Chiral building block for pharmaceuticals
1-tert-Butylazetidin-3-ol 13156-04-2 C₇H₁₅NO 129.20 Azetidine ring with tert-butyl and hydroxyl groups N/A Ligand in coordination chemistry

Structural and Functional Insights

Ring Size and Strain :

  • This compound’s azetidine ring (4-membered) introduces significant ring strain compared to six-membered analogs like piperidine (Ethyl 6-phenylpiperidine-2-carboxylate) or morpholine derivatives. This strain enhances reactivity in ring-opening or functionalization reactions .

Substituent Effects: The benzyl group in this compound provides steric bulk and π-orbital interactions, facilitating interactions in catalytic systems. Ester Position: The methyl ester at the 2-position (azetidine) versus the 3-position (e.g., Methyl 1-benzhydrylazetidine-3-carboxylate) influences electronic distribution and hydrogen-bonding capabilities .

Reactivity and Applications :

  • This compound’s utility in C–H activation stems from its ability to coordinate with metals via the azetidine nitrogen and ester oxygen. Comparatively, morpholine derivatives (e.g., (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid) exhibit distinct electronic profiles due to the oxygen atom in the ring, making them suitable for asymmetric synthesis .
  • Ethyl 6-phenylpiperidine-2-carboxylate ’s larger ring reduces strain, favoring stability in prolonged reactions, as seen in alkaloid synthesis .

Physical Properties :

  • The boiling point of this compound (273°C) reflects its moderate polarity and molecular weight. Piperidine derivatives often have higher boiling points due to increased molecular weight and flexibility .

Biological Activity

Methyl 1-benzylazetidine-2-carboxylate is a chiral compound characterized by its unique azetidine ring structure, which includes a benzyl group and a carboxylate functional group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly its role in protein synthesis interference and implications for diseases associated with protein misfolding.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₁₅NO₂
  • Molar Mass: Approximately 205.25 g/mol
  • Density: 1.153 g/cm³
  • Boiling Point: 273 °C

The compound's stereochemistry, designated as (2S), is crucial for its biological activity. The azetidine ring structure provides a reactive site for interactions with biomolecules, particularly proteins.

This compound is known to interfere with protein synthesis by being misincorporated into proteins in place of proline. This misincorporation leads to:

  • Protein Misfolding: The incorporation of this compound into the polypeptide chain results in structural anomalies, prompting cellular stress responses.
  • Endoplasmic Reticulum Stress: The resultant misfolded proteins can trigger pathways associated with endoplasmic reticulum stress, which is implicated in various diseases characterized by protein aggregation and misfolding .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial effects, although specific mechanisms remain under investigation .
  • Anticancer Potential: The compound's ability to induce proteotoxic stress may provide a therapeutic avenue for targeting cancer cells that are more susceptible to such stress compared to normal cells .

Study on Protein Misfolding

A study highlighted that this compound could significantly disrupt normal protein folding processes. This was evidenced by increased levels of chaperone proteins in cell cultures exposed to the compound, indicating a cellular response to misfolded proteins .

Anticancer Activity

In vitro experiments demonstrated that cells treated with this compound showed reduced viability, particularly in cancer cell lines. The mechanism was attributed to the compound's interference with microtubule dynamics, similar to established anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl azetidine-2-carboxylateFour-membered nitrogen ringNon-proteinogenic imino acid analog of proline
(S)-Methyl azetidine-2-carboxylateChiral center at the 2-positionKnown for causing protein misfolding
N-Benzylazetidine-2-carboxylateBenzyl group attached directlyLacks carboxylic functionality

This compound stands out due to its specific stereochemistry and the presence of both a benzyl group and a carboxylic acid functionality, enhancing its reactivity and biological activity compared to other similar compounds .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing methyl 1-benzylazetidine-2-carboxylate, and what critical experimental parameters must be controlled?

this compound is synthesized via nucleophilic substitution or condensation reactions. For example, describes its preparation using LaCl₃ as a catalyst in dry toluene with 2-amino-2-methylpropan-1-ol and n-hexyllithium. Key parameters include:

  • Strict anhydrous conditions (e.g., dried toluene, inert atmosphere).
  • Temperature control (e.g., cooling to 0°C during reagent addition, heating to 100°C for activation).
  • Stoichiometric precision (e.g., 2.0 M n-hexyllithium in hexane for deprotonation). Post-reaction workup involves filtration through celite and solvent evaporation under reduced pressure .

Q. What spectroscopic and crystallographic techniques are essential for confirming the structural identity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm benzyl and ester functional groups.
  • X-ray Crystallography : For unambiguous structural confirmation, SHELXL ( ) or WinGX ( ) can refine crystallographic data. ORTEP-3 ( ) visualizes thermal ellipsoids to assess molecular geometry.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Example workflow: Synthesize compound → recrystallize → collect single-crystal X-ray data → refine using SHELXL .

Q. How can researchers distinguish between basic and advanced characterization challenges for this compound?

  • Basic : Confirming molecular structure via routine NMR, IR, and melting point analysis.
  • Advanced : Resolving enantiomeric purity (e.g., chiral HPLC or X-ray anomalous dispersion) or analyzing ring puckering via Cremer-Pople coordinates ( ).

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be systematically resolved?

Contradictions may arise from dynamic effects (e.g., ring puckering in azetidine) or impurities. Strategies:

  • Variable-Temperature NMR : Probe conformational exchange (e.g., puckering inversion barriers).
  • DFT Calculations : Compare computed vs. experimental 1^1H/13^13C shifts (using Gaussian or ORCA).
  • Crystallographic Validation : Cross-reference NMR data with X-ray-derived bond lengths/angles .

Q. What role does stereochemistry play in the reactivity of this compound, and how can enantioselectivity be optimized?

The azetidine ring’s puckering ( ) influences steric and electronic environments. To optimize enantioselectivity:

  • Chiral Catalysts : Use enantiopure ligands (e.g., BINOL derivatives) in asymmetric synthesis.
  • Protection/Deprotection : Boc-protected analogs (e.g., ) enable stereocontrol during functionalization.
  • Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis .

Q. What experimental design considerations are critical for studying reaction mechanisms involving this compound?

  • Isotopic Labeling : 13^{13}C or 15^{15}N labeling to track reaction pathways.
  • Kinetic Studies : Monitor intermediates via stopped-flow NMR or time-resolved IR.
  • Computational Modeling : Transition-state analysis using DFT (e.g., Gaussian) to validate proposed mechanisms .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Solvent Screening : Use high-boiling solvents (e.g., DMF, ethyl acetate) for slow evaporation.
  • Cocrystallization : Introduce coformers (e.g., carboxylic acids) to stabilize lattice packing.
  • Low-Temperature Data Collection : Mitrate thermal motion artifacts (e.g., 100 K in cryostream) .

Q. Data Analysis and Contradiction Resolution

Q. What statistical methods are recommended for analyzing discrepancies in synthetic yields or purity?

  • Design of Experiments (DoE) : Identify critical variables (e.g., temperature, catalyst loading) via factorial design.
  • Principal Component Analysis (PCA) : Correlate spectroscopic outliers with synthetic conditions.
  • Reproducibility Protocols : Follow guidelines for detailed experimental reporting .

Q. How can ring-puckering parameters (Cremer-Pople coordinates) be applied to interpret azetidine conformational dynamics?

  • Crystallographic Data : Calculate puckering amplitude (QQ) and phase angles (θ\theta, ϕ\phi) using software like PLATON.
  • Dynamic NMR : Correlate puckering inversion barriers with QQ values from X-ray data. Example: A Q=0.5Q = 0.5 Å and θ=30\theta = 30^\circ indicates a twisted envelope conformation .

Q. What strategies mitigate hygroscopicity or degradation during storage of intermediates like this compound?

  • Lyophilization : Remove residual solvents under vacuum to prevent hydrolysis.
  • Inert Storage : Argon-atmosphere vials with molecular sieves.
  • Stability Studies : Monitor via periodic HPLC or TGA (thermogravimetric analysis) .

Q. Tables for Methodological Reference

Q. Table 1: Key Crystallographic Software for Structural Analysis

SoftwareApplicationReference
SHELXLSmall-molecule refinement
WinGXData integration and visualization
ORTEP-3Thermal ellipsoid plotting
PLATONPuckering parameter calculation

Q. Table 2: Common Contradictions in Spectral Data and Resolutions

ContradictionResolution Strategy
Split NMR peaksVT-NMR or DFT modeling
Unassigned MS fragmentsHigh-resolution MS/MS or isotopic labeling
Discrepant melting pointsRecrystallization purity assessment

Properties

IUPAC Name

methyl 1-benzylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFFWKWHYDAMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402709
Record name Methyl 1-benzylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18085-37-5
Record name 1-Benzyl-2-(methoxycarbonyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18085-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzylazetidine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-benzylazetidine-2-carboxylate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 1-benzylazetidine-2-carboxylate
Methyl 1-benzylazetidine-2-carboxylate
Methyl 1-benzylazetidine-2-carboxylate
Methyl 1-benzylazetidine-2-carboxylate
Methyl 1-benzylazetidine-2-carboxylate
Methyl 1-benzylazetidine-2-carboxylate

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